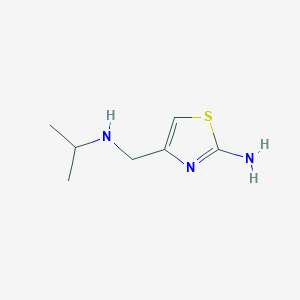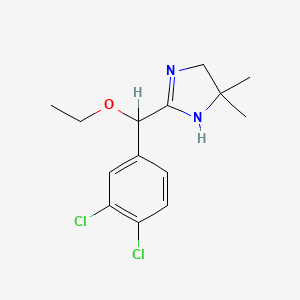![molecular formula C15H21NS B13951975 (6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol is a complex organic compound characterized by a spirocyclic structure. This compound features a benzyl group attached to a spiro-fused azaspiro[3.4]octane ring system, with a methanethiol group at the 2-position. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable azaspiro precursor.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Methanethiol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic core or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, thiourea, thiolates.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified spirocyclic compounds.
Substitution: Various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6-Benzyl-6-azaspiro[34]octan-2-yl)methanethiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of spirocyclic compounds with biological macromolecules. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, (6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics such as stability, rigidity, and resistance to degradation.
Wirkmechanismus
The mechanism of action of (6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol involves its interaction with specific molecular targets. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The spirocyclic core may also contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanethiol group.
(6-Benzyl-6-azaspiro[3.4]octan-2-yl)acetate: Similar structure but with an acetate group instead of a methanethiol group.
(6-Benzyl-6-azaspiro[3.4]octan-2-yl)amine: Similar structure but with an amine group instead of a methanethiol group.
Uniqueness
The presence of the methanethiol group in (6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol imparts unique chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with nucleophilic sites, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H21NS |
|---|---|
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
(6-benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol |
InChI |
InChI=1S/C15H21NS/c17-11-14-8-15(9-14)6-7-16(12-15)10-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2 |
InChI-Schlüssel |
SHSJNUCRHVBQKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC12CC(C2)CS)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Ethoxycarbonyl)amino]but-3-enoic acid](/img/structure/B13951894.png)
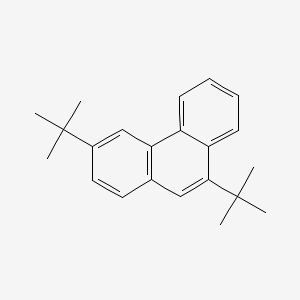

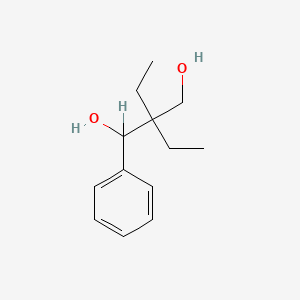
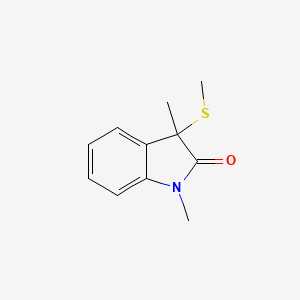

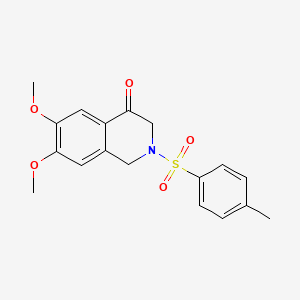



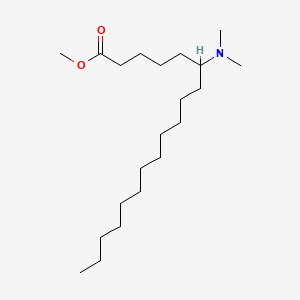
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
